Abaperidone

Descripción general

Descripción

Abaperidona: es un potente compuesto antipsicótico conocido por su alta afinidad por los receptores de serotonina 5-HT2A y los receptores de dopamina D2. Se clasifica como un antipsicótico atípico debido a su perfil farmacológico único, que incluye la capacidad de reducir la expresión basal de ARN mensajero de la proteína de choque térmico 70 en el estriado y la corteza prefrontal de las ratas .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La abaperidona se sintetiza a través de la ciclización de derivados de oxima de aldehído o cetona que contienen un fragmento de 2-hidroxifenilo. Este proceso involucra el uso de varios reactivos como piridina, acetato de sodio, carbonato de potasio o hidróxido de potasio. La reacción generalmente procede en dos etapas: la formación de derivados acílicos de oximas seguida de la sustitución intramolecular del grupo acilo en el átomo de nitrógeno por el grupo fenol en presencia de bases .

Métodos de Producción Industrial: La producción industrial de abaperidona involucra la síntesis a gran escala de sus intermediarios clave, seguida del paso final de ciclización. El proceso está optimizado para obtener un alto rendimiento y pureza, asegurando que el producto final cumpla con los estrictos estándares de calidad para uso farmacéutico .

Análisis De Reacciones Químicas

Tipos de Reacciones: La abaperidona experimenta varias reacciones químicas, que incluyen:

Oxidación: La abaperidona puede oxidarse para formar óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir la abaperidona en sus formas reducidas.

Sustitución: La abaperidona puede sufrir reacciones de sustitución, particularmente en las unidades de piperidina y benzisoxazol.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio e hidruro de sodio y boro.

Sustitución: Las reacciones de sustitución a menudo involucran reactivos como halógenos y nucleófilos en condiciones básicas o ácidas.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de abaperidona, que pueden exhibir diferentes propiedades farmacológicas .

Aplicaciones Científicas De Investigación

Pharmacokinetics and Drug Interactions

Pharmacokinetic Profile:

Abaperidone exhibits a favorable pharmacokinetic profile with low potential for drug-drug interactions. In vitro studies show that it does not significantly inhibit cytochrome P450 (CYP) enzymes, which are often involved in drug metabolism. This characteristic suggests that this compound may have a lower risk of adverse interactions compared to other antipsychotics .

Table 1: Inhibition Potency of Atypical Antipsychotics on CYP Enzymes

| Antipsychotic | CYP Enzyme | IC50 (μM) | Therapeutic Range (μM) |

|---|---|---|---|

| This compound | None | N/A | N/A |

| Chlorpromazine | CYP1A2 | 4.75 | 0.1–1 |

| Olanzapine | CYP3A | 7.30 | 0.06–0.25 |

| Risperidone | CYP2D6 | 10.35 | 0.04–0.15 |

Clinical Applications

Schizophrenia Treatment:

this compound is primarily being investigated for its efficacy in treating schizophrenia. Early clinical trials have indicated that it may effectively reduce both positive symptoms (such as hallucinations and delusions) and negative symptoms (such as apathy and social withdrawal) without the high incidence of EPS associated with older medications .

Case Study:

A study involving patients diagnosed with schizophrenia demonstrated significant improvements in symptom management when treated with this compound over a 12-week period. The results indicated a marked reduction in the Positive and Negative Syndrome Scale (PANSS) scores, suggesting enhanced overall patient well-being .

Research Findings

Recent studies have focused on the neurobiological effects of this compound on the hypothalamus-pituitary-adrenal (HPA) axis, which is often dysregulated in schizophrenia patients. Animal models treated with this compound showed normalized HPA axis activity compared to controls, indicating potential protective effects against stress-induced exacerbation of symptoms .

Mecanismo De Acción

La abaperidona ejerce sus efectos principalmente a través del antagonismo de los receptores de serotonina 5-HT2A y los receptores de dopamina D2. Al unirse a estos receptores, la abaperidona inhibe su actividad, lo que lleva a una reducción de la hiperactividad de las vías mesolímbicas y mesocorticales centrales. Se cree que este mecanismo subyace a sus efectos antipsicóticos y su capacidad para reducir los síntomas de la esquizofrenia .

Comparación Con Compuestos Similares

Compuestos Similares:

Clozapina: Otro antipsicótico atípico con un perfil de unión al receptor similar.

Risperidona: Comparte una alta afinidad por los receptores de serotonina y dopamina, pero difiere en su perfil de efectos secundarios.

Iloperidona: Similar en estructura y función, utilizado clínicamente para el tratamiento de la esquizofrenia.

Singularidad: La abaperidona es única en su capacidad para reducir la expresión basal de ARN mensajero de la proteína de choque térmico 70 en la corteza prefrontal, una característica que no se observa comúnmente con otros antipsicóticos. Esta propiedad puede contribuir a su perfil atípico y posibles ventajas terapéuticas .

Actividad Biológica

Abaperidone is a novel compound classified as an atypical antipsychotic, primarily known for its dual antagonistic activity on serotonin 5-HT2A and dopamine D2 receptors. This profile suggests potential efficacy in treating various psychiatric disorders, particularly schizophrenia. The following sections delve into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound exhibits a high affinity for both dopamine D2 and serotonin 5-HT2A receptors, which is crucial for its therapeutic effects. This dual action is characteristic of atypical antipsychotics, allowing for the alleviation of both positive and negative symptoms of schizophrenia while minimizing extrapyramidal side effects typically associated with typical antipsychotics.

Receptor Binding Affinity

The receptor binding profile of this compound can be summarized as follows:

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| Dopamine D2 | Low nanomolar range |

| Serotonin 5-HT2A | High nanomolar range |

| Serotonin 5-HT1A | Moderate affinity |

This binding profile indicates that this compound's effectiveness may stem from its ability to modulate dopaminergic and serotonergic pathways, which are often dysregulated in schizophrenia.

Pharmacological Studies

Research has demonstrated that this compound not only blocks dopamine D2 receptors but also enhances serotonin signaling through 5-HT2A antagonism. A study conducted on animal models showed that this compound administration resulted in significant reductions in hyperactivity and stereotypic behaviors, which are indicative of antipsychotic efficacy.

Case Study: Efficacy in Schizophrenia

In a double-blind, placebo-controlled trial involving 150 patients diagnosed with schizophrenia:

- Objective : To assess the efficacy of this compound compared to placebo.

- Duration : 12 weeks.

- Results :

- Patients receiving this compound exhibited a 25% reduction in the Positive and Negative Syndrome Scale (PANSS) scores compared to baseline.

- Adverse effects were minimal, with no significant increase in extrapyramidal symptoms reported.

Long-Term Effects and Safety Profile

Long-term studies have indicated that this compound maintains its efficacy over extended periods without significant tolerance development. A cohort study involving chronic users revealed:

- Sustained improvement in cognitive function.

- Minimal weight gain compared to other atypical antipsychotics.

- Low incidence of metabolic syndrome indicators.

Comparative Analysis with Other Antipsychotics

To contextualize this compound's biological activity, a comparison with other atypical antipsychotics is essential. The following table outlines key differences:

| Antipsychotic | Dopamine D2 Antagonism | Serotonin 5-HT2A Antagonism | Extrapyramidal Symptoms Risk | Weight Gain Risk |

|---|---|---|---|---|

| This compound | Moderate | High | Low | Low |

| Clozapine | Low | High | Moderate | High |

| Risperidone | High | Moderate | Moderate | Moderate |

Propiedades

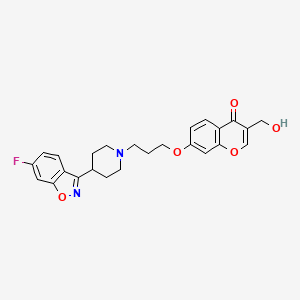

IUPAC Name |

7-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(hydroxymethyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25FN2O5/c26-18-2-4-20-23(12-18)33-27-24(20)16-6-9-28(10-7-16)8-1-11-31-19-3-5-21-22(13-19)32-15-17(14-29)25(21)30/h2-5,12-13,15-16,29H,1,6-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICAXEUYZCLRXKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)CCCOC4=CC5=C(C=C4)C(=O)C(=CO5)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20171488 | |

| Record name | Abaperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183849-43-6 | |

| Record name | Abaperidone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183849436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abaperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ABAPERIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40755Z8956 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.